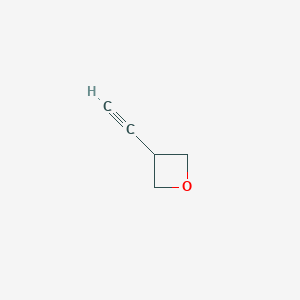
3-Ethynyloxetane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyloxetane is an organic compound with the molecular formula C5H6O. It features a four-membered oxetane ring with an ethynyl group attached to the third carbon atom.
準備方法
Synthetic Routes and Reaction Conditions: 3-Ethynyloxetane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3,3-difluorocyclobutanecarbaldehyde with the Ohira-Bestmann reagent in the presence of potassium carbonate can yield this compound . Another method includes the use of intramolecular cyclization reactions, where the formation of the oxetane ring is facilitated by specific catalysts and reaction conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and cyclization reactions are applicable. Industrial-scale production would likely involve optimizing reaction conditions to maximize yield and purity, using scalable and cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions: 3-Ethynyloxetane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to yield saturated derivatives.
Substitution: The oxetane ring can participate in substitution reactions, where the ethynyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are common.
Substitution: Nucleophilic reagents can be employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce saturated hydrocarbons .
科学的研究の応用
3-Ethynyloxetane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential as a bioisostere for drug design is ongoing, with studies showing its ability to improve the physicochemical properties of target molecules
作用機序
The mechanism of action of 3-ethynyloxetane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The oxetane ring’s strain facilitates ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting enzyme activity and metabolic pathways .
類似化合物との比較
Oxetane: A simpler analog without the ethynyl group.
3,3-Difluorocyclobutanecarbaldehyde: A precursor used in the synthesis of 3-ethynyloxetane.
3,3-Diaryloxetanes: Compounds with similar structural motifs used in medicinal chemistry
Uniqueness: this compound is unique due to the presence of both the oxetane ring and the ethynyl group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research. Its ability to undergo various chemical transformations makes it a versatile compound in organic chemistry .
特性
IUPAC Name |
3-ethynyloxetane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-2-5-3-6-4-5/h1,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMRITXCAKXWFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1COC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
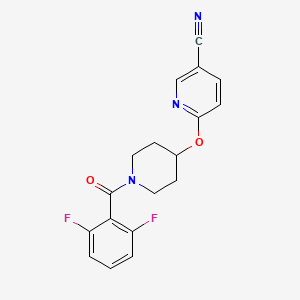

![5-[(2-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2631679.png)
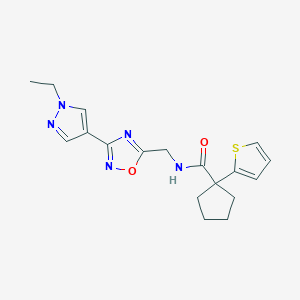

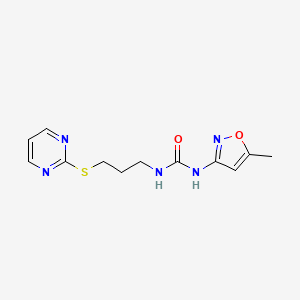

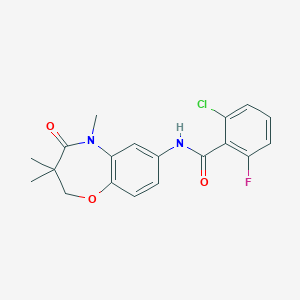

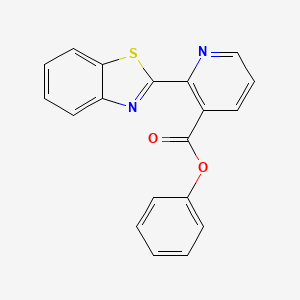
![N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2631690.png)

![3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride](/img/structure/B2631695.png)
![6-Ethoxy-3-(4-methoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2631697.png)
